

Application Notes and Protocols for Cellular Uptake Assays of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on its ability to bind to a target antigen on the cell surface, be internalized, and release its cytotoxic payload within the cancer cell. Therefore, the characterization of cellular uptake and intracellular trafficking is a crucial step in the preclinical development and selection of ADC candidates.

These application notes provide detailed protocols for three commonly used methods to quantify and visualize the cellular uptake of ADCs: Flow Cytometry, Confocal Microscopy, and Radiolabeled Uptake Assays. Each method offers unique advantages in providing quantitative and qualitative data on ADC internalization and subcellular localization.

Data Presentation

A comprehensive understanding of ADC performance requires the quantitative analysis of its uptake across various cancer cell lines with differing antigen expression levels. The data below summarizes key parameters for a model ADC targeting HER2 in different breast cancer cell lines.[1]

Cell Line	HER2 Receptor Count (receptors/cell)	Internalization Half-life (hours)
SKBR-3	~800,000	~24
MDA-MB-453	~250,000	~10
MCF-7	~50,000	~6
MDA-MB-468	~10,000	~4

Experimental Protocols Flow Cytometry Assay for ADC Internalization

This protocol provides a quantitative measure of the amount of ADC internalized by a cell population over time.

Materials:

- Target cancer cell line
- ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
- Unlabeled ADC (for competition control)
- · Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- · Propidium Iodide (PI) or other viability dye
- Flow cytometer

Protocol:

· Cell Preparation:

- Seed target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- On the day of the assay, detach the cells using Trypsin-EDTA and wash with cold PBS.
- Resuspend the cells in cold FACS buffer at a concentration of 1 x 10⁶ cells/mL.

ADC Incubation:

- $\circ\,$ Add the fluorescently labeled ADC to the cell suspension at a final concentration of 1-10 $\,$ µg/mL.
- For a negative control, incubate cells with an isotype control antibody labeled with the same fluorophore.
- For a competition control, pre-incubate cells with a 50-fold excess of unlabeled ADC for 30 minutes at 4°C before adding the labeled ADC.
- Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to measure internalization over time. For the 0-hour time point, perform all incubation steps at 4°C to measure surface binding only.
- Quenching of Surface Fluorescence (Optional but Recommended):
 - To differentiate between surface-bound and internalized ADC, add a quenching agent (e.g., Trypan Blue or an anti-fluorophore antibody) to the cell suspension for 5-10 minutes on ice. This will quench the fluorescence of the ADC that remains on the cell surface.

Washing:

- Wash the cells twice with cold FACS buffer to remove unbound ADC. Centrifuge at 300 x g for 5 minutes between washes.
- Staining for Viability:

- Resuspend the cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
- Data Acquisition and Analysis:
 - Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
 - Gate on the live cell population based on forward and side scatter and viability dye exclusion.
 - The geometric mean fluorescence intensity (MFI) of the fluorescent signal from the labeled ADC is proportional to the amount of internalized ADC.
 - Calculate the percentage of internalization at each time point relative to the total surfacebound fluorescence at time zero (without quenching).

Confocal Microscopy for Visualization of ADC Trafficking

This protocol allows for the qualitative and semi-quantitative assessment of ADC internalization and co-localization with subcellular compartments, such as lysosomes.

Materials:

- Target cancer cell line
- ADC labeled with a fluorescent dye (e.g., Alexa Fluor 647)
- Lysosomal marker (e.g., LysoTracker Red DND-99 or an antibody against LAMP1)
- Nuclear stain (e.g., DAPI)
- Cell culture medium
- PBS
- 4% Paraformaldehyde (PFA) in PBS

- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- · Mounting medium
- Confocal microscope

Protocol:

- Cell Preparation:
 - Seed target cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
- ADC Incubation:
 - Treat the cells with the fluorescently labeled ADC (e.g., 5 μg/mL in culture medium) and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).
 - As a control, incubate cells with the labeled ADC at 4°C to visualize surface binding.
- Staining of Lysosomes:
 - If using a live-cell lysosomal dye like LysoTracker, add it to the culture medium for the last 30-60 minutes of the ADC incubation period, following the manufacturer's instructions.
 - If using an antibody against a lysosomal marker like LAMP1, proceed to fixation and permeabilization first.
- Fixation and Permeabilization:
 - Wash the cells three times with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.

- If staining with an intracellular antibody, permeabilize the cells with permeabilization buffer for 10 minutes.
- Immunofluorescence Staining (if applicable):
 - Block the cells with blocking buffer for 1 hour at room temperature.
 - Incubate with the primary antibody against the lysosomal marker (e.g., anti-LAMP1) in blocking buffer for 1-2 hours.
 - Wash three times with PBS.
 - Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour in the dark.
 - Wash three times with PBS.
- Nuclear Staining and Mounting:
 - Incubate the cells with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using a mounting medium.
- Imaging and Analysis:
 - Acquire images using a confocal microscope with appropriate laser lines and filters for each fluorophore.
 - Analyze the images for the internalization of the ADC (presence of fluorescent puncta within the cells) and its co-localization with the lysosomal marker (overlap of the ADC and lysosomal signals). Co-localization can be quantified using image analysis software.

Radiolabeled ADC Cellular Uptake Assay

This protocol provides a highly sensitive and quantitative method to measure the total amount of ADC associated with cells.

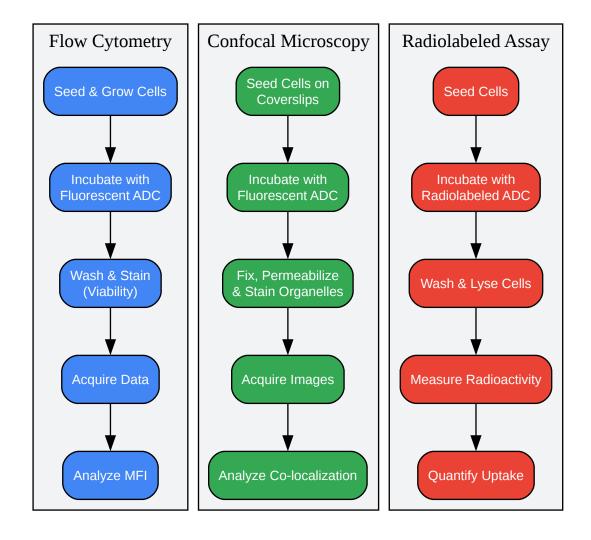
Materials:

- Target cancer cell line
- ADC radiolabeled with an appropriate isotope (e.g., 3H, 125I)
- Unlabeled ADC
- · Cell culture medium
- PBS
- Scintillation fluid
- Scintillation counter
- Gamma counter (for ¹²⁵I)

Protocol:

- Cell Preparation:
 - Seed cells in a 24-well plate and grow to near confluency.
- ADC Incubation:
 - Prepare serial dilutions of the radiolabeled ADC in culture medium.
 - Aspirate the medium from the cells and add the radiolabeled ADC solution.
 - For determining non-specific binding, add a 100-fold excess of unlabeled ADC to a set of wells 30 minutes prior to adding the radiolabeled ADC.
 - Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
- Washing:
 - To stop the uptake, rapidly wash the cells three times with ice-cold PBS to remove unbound radiolabeled ADC.

- Cell Lysis and Radioactivity Measurement:
 - Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
 - Transfer the cell lysate to scintillation vials.
 - Add scintillation fluid to each vial.
 - Measure the radioactivity in a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ADC) from the total binding.
 - Quantify the amount of ADC internalized per cell or per microgram of protein. A standard curve can be generated using known amounts of the radiolabeled ADC.


Visualizations

Click to download full resolution via product page

Caption: ADC Internalization and Trafficking Pathway.

Click to download full resolution via product page

Caption: Cellular Uptake Assay Experimental Workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Cellular Uptake Assays of Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604469#protocol-for-cellular-uptake-assays-for-antibody-drug-conjugates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com